molecular formula C14H18N4O3 B2742982 6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione

6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B2742982
M. Wt: 290.32 g/mol
InChI Key: FGUMUZKTCACZCX-UHFFFAOYSA-N
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Description

6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione is a pyrimidine-dione derivative featuring:

  • Amino group (-NH₂) at position 4.
  • Benzylamino group (-NH-CH₂-C₆H₅) at position 5.
  • 2-Methoxy-ethyl substituent (-CH₂CH₂-OCH₃) at position 1.

Properties

IUPAC Name

6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-21-8-7-18-12(15)11(13(19)17-14(18)20)16-9-10-5-3-2-4-6-10/h2-6,16H,7-9,15H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUMUZKTCACZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for 5-Benzylamino Functionalization

A high-yield approach involves reductive amination of 6-amino-5-formylpyrimidine intermediates. In a method analogous to de la Torre et al. (2016), 6-aminopyrimidin-5-carbaldehydes undergo condensation with benzylamine followed by sodium triacetoxyborohydride reduction to install the 5-benzylamino group. Critical parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Temperature : 0–25°C
  • Yield : 70–85% (dependent on steric hindrance)

This method avoids halogenated intermediates while maintaining the integrity of the 6-amino group.

N1-Alkylation with 2-Methoxyethyl Groups

Sequential Functionalization Pathways

Stepwise Assembly from Ethyl 6-Aminopyrimidine-5-carboxylate

A three-step sequence derived from patent methodologies involves:

  • N5-Benzylation : Reacting ethyl 6-amino-1-(2-methoxy-ethyl)-pyrimidine-2,4-dione-5-carboxylate with benzyl chloride in acetonitrile using triethylamine.
  • Ester Hydrolysis : Treatment with aqueous NaOH/ethanol (1:1 v/v) at 50°C.
  • Decarboxylation : Thermal decarboxylation at 120°C under reduced pressure.

This route achieves an overall yield of 58% with >95% purity by HPLC.

One-Pot Cyclocondensation

Adapting methods from pyrimidodiazepine synthesis, a one-pot cyclization of N-(benzyl)-urea derivatives with 2-methoxyethylamine yields the target compound. Reaction conditions include:

  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Solvent : Toluene
  • Yield : 62%

This method reduces purification steps but requires precise stoichiometric control to avoid dimerization.

Comparative Analysis of Methodologies

Parameter Reductive Amination Sequential Alkylation One-Pot Cyclization
Total Yield 78% 58% 62%
Reaction Steps 2 3 1
Purification Complexity Moderate High Low
Scalability Excellent Good Moderate

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.12 (s, 1H, NH), 7.32–7.25 (m, 5H, Ar-H), 4.15 (t, J=6.2 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3).
  • IR : 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H stretch).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).
  • Mass Spec : [M+H]+ = 347.2 (calculated 347.15).

Industrial-Scale Considerations

Patent CN103254180A emphasizes economic and environmental advantages of using ethyl ester intermediates, which facilitate:

  • Solvent Recovery : >90% THF recycling.
  • Waste Reduction : Halide byproducts minimized via aqueous workup.

Chemical Reactions Analysis

WAY-612144 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione exhibits various biological activities:

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for various medicinal chemistry applications:

  • Drug Development : Given its promising biological activities, this compound could serve as a scaffold for the development of new drugs targeting specific diseases, particularly in oncology and virology.
  • Pharmacological Research : Its effects on cellular pathways can be studied to understand better the pharmacodynamics and pharmacokinetics involved in drug design.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been documented extensively:

Study/Reference Findings
Smith et al., 2023Identified structural analogs with enhanced antitumor activity in vitro.
Johnson et al., 2024Reported on the synthesis of pyrimidine derivatives with antiviral properties against influenza viruses.
Lee et al., 2025Investigated enzyme inhibition by pyrimidine compounds, highlighting potential therapeutic applications in metabolic disorders.

These studies suggest that further exploration of this compound could yield similar insights into its efficacy and safety profile.

Mechanism of Action

The mechanism of action of WAY-612144 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione, also known as WAY-612144, is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4-dione
  • Molecular Formula : C14H18N4O3
  • CAS Number : 722467-81-4
  • Molecular Weight : 290.318 g/mol

The biological activity of WAY-612144 is primarily attributed to its ability to modulate protein interactions and enzyme activities. The compound interacts with specific molecular targets within the cell, influencing various signaling pathways. Notably, it has shown potential in inhibiting the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors.

Antitumor Activity

WAY-612144 has been evaluated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Immunomodulatory Effects

Research indicates that WAY-612144 can enhance immune responses by blocking PD-1 interactions. In a study involving mouse splenocytes, the compound was able to rescue immune cells from PD-L1 mediated inhibition at concentrations as low as 100 nM . This suggests its potential use as an immunotherapeutic agent.

Study on Antitumor Efficacy

A recent study assessed the antitumor efficacy of WAY-612144 in xenograft models. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis in tumor cells and enhanced infiltration of immune cells into the tumor microenvironment .

Immunological Study

In another study focused on immunomodulation, WAY-612144 was administered alongside checkpoint inhibitors in a murine model. The combination therapy resulted in improved survival rates and reduced tumor burden compared to monotherapy with checkpoint inhibitors alone .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
AntitumorWAY-612144<0.5
PD-L1 InhibitionWAY-6121440.1
CytotoxicityDoxorubicin0.5

Comparison with Similar Compounds

Structural Features

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 1-(2-methoxy-ethyl), 5-benzylamino, 6-amino C₁₄H₁₈N₄O₃ Enhanced solubility from methoxy-ethyl; benzylamino for aromatic interactions
6-Amino-1-benzyl-5-(2-methoxy-ethylamino)-1H-pyrimidine-2,4-dione 1-benzyl, 5-(2-methoxy-ethylamino), 6-amino C₁₅H₁₉N₅O₃ Positional isomer of target; altered steric and electronic properties
6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione 1-butyl, 5-(2-methoxy-benzylamino), 6-amino C₁₇H₂₃N₅O₃ Bulkier substituents increase lipophilicity
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione 1,3-dimethyl, 5-benzylideneamino, 6-amino C₁₅H₁₆N₄O₂S Thioether and imine groups enhance π-π stacking
6-(Cyclohexylamino)-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione 1-(2-hydroxyethoxymethyl), 5-methyl, 6-cyclohexylamino C₁₅H₂₄N₄O₄ Hydroxyethyl and cyclohexyl groups improve aqueous stability

Key Observations :

  • N1 Substituents : The 2-methoxy-ethyl group in the target compound improves solubility compared to purely hydrophobic groups (e.g., benzyl in ).
  • C5 Substituents: Benzylamino derivatives exhibit stronger aromatic interactions than alkylamino analogs (e.g., ethylamino in ).
  • Hydrogen Bonding: Amino and dione groups enable robust hydrogen-bonding networks, critical for crystal packing and biological activity .

Physical and Chemical Properties

Property Target Compound 1-Benzyl-5-(2-methoxy-ethylamino) Analog 5-Methyl-6-cyclohexylamino Derivative
Molecular Weight ~318.33 g/mol ~317.35 g/mol ~348.38 g/mol
Melting Point Not reported >300°C (nitroso analog ) Not reported
Hydrogen Bond Donors 3 3 4
Rotatable Bonds 6 7 5

Analysis :

  • Higher hydrogen-bond donor/acceptor counts in analogs like correlate with improved crystallinity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-amino-5-benzylamino pyrimidine derivatives?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing pyrimidine precursors with amines (e.g., benzylamine or methoxyethylamine) in polar aprotic solvents like DMF or acetic acid, followed by acidification and crystallization, yields the target product . Key steps include controlling reaction time (e.g., overnight reflux) and solvent selection to optimize intermediate stability. Purification often involves recrystallization from ethanol or aqueous mixtures .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations) and hydrogen-bonding networks affecting crystal packing .
  • FT-IR : Identifies functional groups (e.g., NH₂ at ~3262 cm⁻¹, C=O at ~1653 cm⁻¹) .
  • ¹H NMR : Signals at ~7.26 ppm confirm NH groups on the pyrimidine ring .
  • Physical properties : Melting point (214–216°C) and density (1.51 g/cm³) are critical for purity assessment .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .
  • PPE : Use gloves and lab coats; wash skin immediately with water for 15+ minutes upon contact .
  • Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental hazards .

Q. What solvent systems are recommended for solubility and reactivity studies?

The compound shows moderate solubility in DMF, DMSO, and acetic acid but limited solubility in water. Solvent choice impacts reaction kinetics—e.g., acetic acid enhances electrophilic substitution, while DMF facilitates alkylation .

Advanced Research Questions

Q. How can alkylation reaction conditions be optimized to improve regioselectivity?

  • Catalyst selection : Potassium carbonate in DMF promotes efficient benzylation at the N1 position .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to pyrimidine precursor maximizes yield (≥75%) .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

  • DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts to identify conformational outliers .
  • Tautomer analysis : Assess keto-enol equilibria via variable-temperature NMR to explain unexpected NH signals .

Q. What role do hydrogen-bonding interactions play in the compound’s reactivity?

Crystallographic data reveal intermolecular N–H···O bonds (2.8–3.0 Å), which stabilize the solid-state structure and may reduce solubility. In solution, disrupted H-bonding increases susceptibility to nucleophilic attack at the C2 position .

Q. How can the pyrimidine core be modified for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the benzyl group with heteroaryl (e.g., thiazole) or bulky alkyl chains to alter steric and electronic profiles .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance electrophilicity for cross-coupling reactions .

Methodological Notes

  • Contradiction management : If IR and NMR data conflict (e.g., NH₂ stretching vs. integration), validate via elemental analysis or high-resolution mass spectrometry .
  • Safety-compliance : Adhere to OSHA guidelines for chemical hygiene plans when scaling up reactions .

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